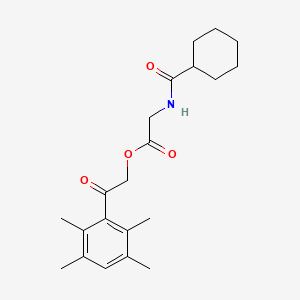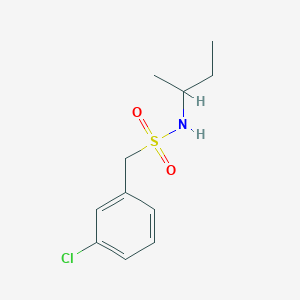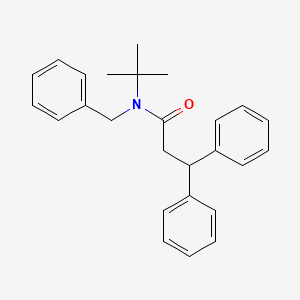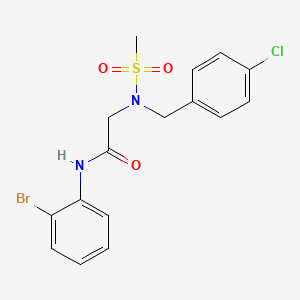
2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl N-(cyclohexylcarbonyl)glycinate
Vue d'ensemble
Description
2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl N-(cyclohexylcarbonyl)glycinate, also known as KMUP-1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, and has been investigated for its potential to treat a variety of diseases and conditions.
Mécanisme D'action
Further studies are needed to fully understand the mechanism of action of 2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl N-(cyclohexylcarbonyl)glycinate, which could help to identify new potential applications for this compound.
3. Combination therapies: 2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl N-(cyclohexylcarbonyl)glycinate has been shown to sensitize cancer cells to chemotherapy and radiation therapy, which suggests that it could be used in combination with other treatments to improve outcomes for cancer patients.
4. Novel formulations: New formulations of 2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl N-(cyclohexylcarbonyl)glycinate could be developed to improve its bioavailability and efficacy in humans.
Conclusion:
2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl N-(cyclohexylcarbonyl)glycinate is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, and has been investigated for its potential to treat a variety of diseases and conditions. While there is still much to learn about the mechanism of action of 2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl N-(cyclohexylcarbonyl)glycinate, this compound has shown promise in animal models and could have important applications in the future.
Avantages Et Limitations Des Expériences En Laboratoire
2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl N-(cyclohexylcarbonyl)glycinate has several advantages and limitations for lab experiments. Some of the advantages include:
1. High potency: This compound is highly potent, which means that small amounts can be used in experiments.
2. Versatility: 2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl N-(cyclohexylcarbonyl)glycinate has a range of potential applications in scientific research, which makes it a versatile compound.
3. Low toxicity: This compound has been found to have low toxicity in animal models, which makes it a safer option for lab experiments.
Some of the limitations of 2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl N-(cyclohexylcarbonyl)glycinate include:
1. Limited availability: This compound is not widely available, which can make it difficult to obtain for lab experiments.
2. Limited research: While 2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl N-(cyclohexylcarbonyl)glycinate has been extensively studied in animal models, there is still limited research on its effects in humans.
3. Potential off-target effects: Like any compound, 2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl N-(cyclohexylcarbonyl)glycinate has the potential to have off-target effects, which can complicate lab experiments.
Orientations Futures
There are several future directions for research on 2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl N-(cyclohexylcarbonyl)glycinate. Some of the areas that could be explored in future studies include:
1. Clinical trials: More research is needed to determine the safety and efficacy of 2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl N-(cyclohexylcarbonyl)glycinate in humans, which could be explored through clinical trials.
2.
Applications De Recherche Scientifique
2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl N-(cyclohexylcarbonyl)glycinate has been extensively studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, and has been investigated for its potential to treat a variety of diseases and conditions. Some of the areas of research that have focused on 2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl N-(cyclohexylcarbonyl)glycinate include:
1. Cardiovascular disease: 2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl N-(cyclohexylcarbonyl)glycinate has been investigated for its potential to treat hypertension, atherosclerosis, and other cardiovascular diseases. Studies have shown that this compound can reduce blood pressure, improve endothelial function, and reduce oxidative stress in the cardiovascular system.
2. Neurodegenerative disease: 2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl N-(cyclohexylcarbonyl)glycinate has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound can reduce oxidative stress and inflammation in the brain, and can improve cognitive function in animal models.
3. Cancer: 2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl N-(cyclohexylcarbonyl)glycinate has been investigated for its potential to treat cancer. Studies have shown that this compound can inhibit the growth and metastasis of cancer cells, and can sensitize cancer cells to chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl] 2-(cyclohexanecarbonylamino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO4/c1-13-10-14(2)16(4)20(15(13)3)18(23)12-26-19(24)11-22-21(25)17-8-6-5-7-9-17/h10,17H,5-9,11-12H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFZPYDGUHGHSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C(=O)COC(=O)CNC(=O)C2CCCCC2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-butoxyphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B4746363.png)
![N-[3-(aminocarbonyl)-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4746364.png)
![N-(3-chloro-4-methylphenyl)-2-(2-ethoxy-4-{[(4-methylphenyl)amino]methyl}phenoxy)acetamide](/img/structure/B4746371.png)
![2-{2-[(acetylamino)methyl]-1H-benzimidazol-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B4746376.png)
![3-[2-(4-methylphenoxy)ethyl]-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B4746378.png)

![3-[(ethylamino)sulfonyl]-4-methoxy-N-(4-pyridinylmethyl)benzamide](/img/structure/B4746398.png)
![1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-(2,5-dichlorophenyl)piperazine](/img/structure/B4746409.png)

![N-[4-chloro-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4746422.png)

![3-allyl-5-[2-(benzyloxy)-5-nitrobenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4746428.png)
![5-(4-biphenylyl)-3-[(5-bromo-2-furyl)methylene]-2(3H)-furanone](/img/structure/B4746432.png)
![2-ethyl-6-(4-isopropylbenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4746449.png)